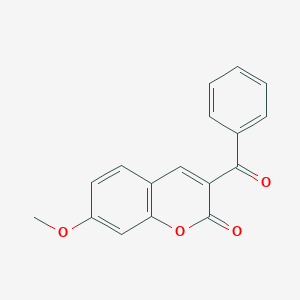

3-Benzoyl-7-methoxycoumarin

描述

3-Benzoyl-7-methoxycoumarin is an organic compound with the molecular formula C17H12O4. It is characterized by a benzoyl group at the third position and a methoxy group at the seventh position on the coumarin ring. This compound is a white to light yellow crystalline solid, almost insoluble in water at normal temperature . It is commonly used in the synthesis of fluorescent dyes, chemical sensors, and photochemical materials .

准备方法

Synthetic Routes and Reaction Conditions: 3-Benzoyl-7-methoxycoumarin can be synthesized by reacting benzaldehyde with coumarin under acid catalysis. The reaction typically involves adding benzaldehyde and coumarin to acetic acid, with zinc chloride as a catalyst, and heating the mixture to reflux at 150-160°C for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 3-Benzoyl-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated coumarin derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

3-Benzoyl-7-methoxycoumarin is a coumarin derivative characterized by its ability to act as a bidentate ligand. It forms metal complexes that enhance its antimicrobial activity and fluorescence properties. The compound's interactions with metal ions are crucial for its efficacy in various applications, particularly in biochemical assays and sensor technologies.

Scientific Research Applications

The following table summarizes the key applications of this compound in different scientific domains:

| Field | Application | Methods | Results |

|---|---|---|---|

| Chemistry | Synthesis of organic molecules and fluorescent dyes | Chemical reactions to create derivatives | Development of new compounds with enhanced properties |

| Biology | Study of enzyme interactions and as a fluorescent probe | Fluorescence assays | Improved understanding of enzyme kinetics and interactions |

| Medicine | Investigated for antimicrobial and anticancer activities | Pharmacological screening | Showed potential as therapeutic agents against various pathogens |

| Industry | Production of photochemical materials and chemical sensors | Integration into sensor devices | Effective detection of pollutants and bioactive elements |

| Environmental Science | Detection of emerging contaminants | Analytical methods using HPLC for quantification | Successful identification of environmental pollutants |

| Material Science | Development of new materials with unique properties | Synthesis and characterization of metal complexes | Enhanced catalytic properties and applications in advanced materials |

| Renewable Energy | Utilization in solar energy harvesting devices | Fabrication of solar cell components | Improved efficiency and stability in solar cells |

Case Studies

-

Antimicrobial Activity

- A study investigated the antimicrobial effects of this compound metal complexes against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that the metal complexes exhibited significantly higher antimicrobial activity compared to the free ligand, suggesting that coordination with metals enhances its efficacy .

-

Fluorescent Sensing

- The compound has been utilized as a fluorescent derivatization reagent in high-performance liquid chromatography (HPLC) for analyzing carboxylic acids. This method demonstrated high sensitivity and specificity, allowing for the detection of free fatty acids in human plasma .

- Drug Discovery

-

Environmental Monitoring

- Derivatives of this compound have been employed in environmental science for detecting pollutants. These derivatives can be incorporated into sensors designed to capture and degrade contaminants, contributing to environmental health monitoring .

-

Material Science Innovations

- The photochromic properties of this compound have been explored for creating smart materials that change color upon light exposure. Such materials have potential applications in smart windows and display technologies .

作用机制

The mechanism of action of 3-Benzoyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic processes. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications, where it binds to specific biomolecules and emits light upon excitation .

相似化合物的比较

7-Hydroxycoumarin: Known for its anticoagulant properties.

4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.

3-Acetylcoumarin: Employed in the production of dyes and pigments.

Uniqueness of 3-Benzoyl-7-methoxycoumarin: this compound stands out due to its unique combination of a benzoyl and methoxy group, which imparts distinct chemical and physical properties. Its applications in fluorescence and photochemistry are particularly noteworthy, making it a valuable compound in both research and industrial contexts .

生物活性

3-Benzoyl-7-methoxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, cytotoxicity, and potential applications in medicine and industry, supported by relevant research findings and data tables.

Target of Action

This compound acts primarily through its ability to form metal complexes. As a bidentate ligand, it can bind to metal ions at two distinct sites, enhancing its biological activity. This interaction is crucial for its antimicrobial effects and potential therapeutic applications .

Biochemical Pathways

The compound is involved in various biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification processes in living organisms . Additionally, coumarins like this compound are utilized in fluorescent labeling of biomolecules, making them valuable tools in biochemical research.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various bacteria and fungi:

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Lower activity |

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Lower activity |

Studies indicate that the metal complexes derived from this compound show enhanced antimicrobial activities compared to the free ligand. For instance, metal complexes were found to exhibit greater efficacy against Escherichia coli and Staphylococcus aureus, with significant reductions in microbial viability observed in assays .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. The compound demonstrates selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. The following table outlines the cytotoxicity results from several studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Potent |

| MCF-7 (breast cancer) | 25 | Moderate |

| HepG2 (liver cancer) | 30 | Moderate |

These findings suggest that this compound could be a promising lead compound for developing new anticancer therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study conducted by Radha et al. demonstrated the synthesis and characterization of metal complexes of this coumarin derivative, revealing enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the uncomplexed ligand .

- Cytotoxicity Evaluation : Research published in the journal "Molecules" indicated that various coumarin derivatives, including this compound, exhibited significant cytotoxic effects on cancer cell lines, supporting further investigation into their potential as anticancer agents .

- Enzyme Inhibition : Another notable study explored the inhibition of monoamine oxidase (MAO) by coumarin derivatives. While this compound showed weak inhibition, it was part of a series that demonstrated promise as multitarget directed ligands for neurodegenerative diseases like Alzheimer's .

属性

IUPAC Name |

3-benzoyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIVUCOQKMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321660 | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-12-5 | |

| Record name | 64267-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the coordination of 3-benzoyl-7-methoxycoumarin to metal ions affect its antimicrobial activity?

A1: The research indicates that metal complexes of this compound demonstrate enhanced antimicrobial activity compared to the free ligand []. While the exact mechanism of action is not fully elucidated in the study, this enhancement is likely attributed to the following factors:

- Modified redox potential: The study utilized cyclic voltammetry, revealing that the metal complexes exhibited quasi-reversible redox behavior []. This altered redox activity could interfere with essential enzymatic processes within the microbial cells, ultimately contributing to their antimicrobial effect.

Q2: What spectroscopic techniques were employed to characterize the this compound metal complexes and what information did they provide?

A2: The researchers employed a suite of spectroscopic techniques to characterize the synthesized metal complexes []:

- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis confirmed the bidentate coordination of the this compound ligand to the metal ions and also verified the presence of nitrate ions within the coordination sphere [].

Q3: What computational chemistry methods were used to study the this compound zinc complex and what insights were gained?

A3: Density functional theory (DFT) calculations, specifically using the RB3LYP functional and the 6-311G++G (d,p) basis set, were employed to optimize the geometry of the zinc complex []. This computational approach likely provided valuable information regarding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。